2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid
Overview
Description
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound characterized by its molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. This compound features a pyridine ring substituted with fluorine atoms, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the development of new pharmaceuticals and agrochemicals .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how they interact with their targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the reaction of 5-fluoropyridine-2-carboxylic acid with difluorocarbene under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as potassium tert-butoxide, and at elevated temperatures to facilitate the formation of the difluoromethyl group.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound to its corresponding carboxylic acid derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and their derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds, which are often used in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorination on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
2,2-Difluoro-2-(5-fluoropyridin-2-yl)acetic acid is unique due to its specific fluorination pattern and the presence of both difluoromethyl and fluoropyridine groups. Similar compounds include:
2,2-Difluoro-2-(3-fluoropyridin-2-yl)acetic acid: Similar structure but with fluorine at a different position on the pyridine ring.
2,2-Difluoro-2-(4-fluoropyridin-2-yl)acetic acid: Another positional isomer with fluorine at a different position on the pyridine ring.
2,2-Difluoro-2-(5-fluoropyrimidin-2-yl)acetic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.
These compounds share similarities in their fluorination patterns but differ in their ring structures and positions of fluorine atoms, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2,2-difluoro-2-(5-fluoropyridin-2-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQJUEFFOJSFHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287072 | |
Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211521-75-3 | |
Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211521-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,α,5-Trifluoro-2-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.